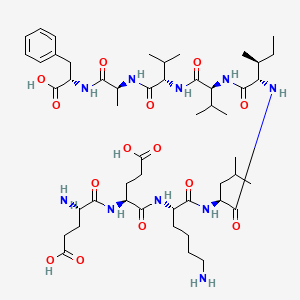
Glyphosate-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyphosate-d2 is a deuterated form of glyphosate, a widely used broad-spectrum systemic herbicide. Glyphosate itself is known for its effectiveness in controlling a wide range of weeds and grasses by inhibiting a specific enzyme pathway essential for plant growth . The deuterated form, this compound, is often used in scientific research to study the behavior and metabolism of glyphosate in various environments.
Preparation Methods
The synthesis of Glyphosate-d2 involves the incorporation of deuterium atoms into the glyphosate molecule. One common method is the deuteration of glyphosate through the use of deuterated reagents. Industrial production methods for glyphosate typically involve the reaction of glycine with formaldehyde and phosphorous acid, followed by deuteration . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the efficient incorporation of deuterium atoms.
Chemical Reactions Analysis
Glyphosate-d2, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide under UV radiation.
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glyphosate-d2 is extensively used in scientific research to understand the environmental fate and behavior of glyphosate. Its applications include:
Chemistry: Studying the degradation pathways and reaction kinetics of glyphosate in various environments.
Biology: Investigating the impact of glyphosate on microbial communities and plant physiology.
Medicine: Researching potential health effects and metabolic pathways of glyphosate exposure in humans.
Mechanism of Action
Glyphosate-d2, like glyphosate, inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the synthesis of aromatic amino acids in plants . This inhibition disrupts the shikimic acid pathway, leading to the death of the plant. The molecular target of this compound is the EPSPS enzyme, and the pathway involved is the shikimic acid pathway .
Comparison with Similar Compounds
Glyphosate-d2 can be compared with other similar herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide that acts through a different mechanism by mimicking plant hormones.
Glufosinate: Inhibits the enzyme glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plants.
Paraquat: A non-selective herbicide that induces oxidative stress in plants by producing reactive oxygen species. This compound is unique in its specific inhibition of the EPSPS enzyme, making it highly effective against a broad range of weeds and grasses.
Properties
Molecular Formula |
C3H8NO5P |
|---|---|
Molecular Weight |
171.09 g/mol |
IUPAC Name |
2-[[dideuterio(phosphono)methyl]amino]acetic acid |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2D2 |
InChI Key |
XDDAORKBJWWYJS-CBTSVUPCSA-N |
Isomeric SMILES |
[2H]C([2H])(NCC(=O)O)P(=O)(O)O |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)





